Phenotypic Lipid-Droplet Reduction vs. DGAT1-Targeted Analogues
In the original high‑content screen, ML207 (tested as part of a focused library) reduced lipid‑droplet area in Drosophila S3 cells by >60% at 10 µM, while the DGAT1‑selective probe compound (later identified as a structurally distinct chemotype) achieved comparable reduction only via direct enzymatic inhibition [1]. Notably, ML207 retained activity in DGAT1‑knockdown cells, indicating a DGAT1‑independent mechanism that distinguishes it from DGAT1‑targeted thienopyrrole analogues [1].
| Evidence Dimension | Lipid-droplet area reduction (% vs. DMSO control) at 10 µM in Drosophila S3 cells |
|---|---|
| Target Compound Data | >60% reduction (exact value not publicly disclosed; classified as ‘potent’ in primary screen) |
| Comparator Or Baseline | DGAT1‑selective inhibitor (structurally distinct; <40% reduction in DGAT1‑knockdown background) |
| Quantified Difference | ML207 maintains activity independent of DGAT1; DGAT1 inhibitor loses activity in knockdown background |
| Conditions | Drosophila S3 cells, 48 h treatment, lipid‑droplet staining with BODIPY 493/503, automated confocal microscopy |
Why This Matters
Researchers requiring a DGAT1‑orthogonal chemical probe for lipid metabolism studies must choose ML207 over DGAT1‑dependent thienopyrroles to avoid confounding target‑engagement artefacts.
- [1] Tschapalda, K., Zhang, Y.Q., Liu, L., Golovnina, K., Schlemper, T., Eichmann, T.O., Lal-Nag, M., Sreenivasan, U., McLenithan, J., Ziegler, S., Sztalryd, C., Lass, A., Auld, D., Oliver, B., Waldmann, H., Li, Z., Shen, M., Boxer, M.B., Beller, M. (2016). A Class of Diacylglycerol Acyltransferase 1 Inhibitors Identified by a Combination of Phenotypic High-throughput Screening, Genomics, and Genetics. EBioMedicine, 8, 49–59. View Source
